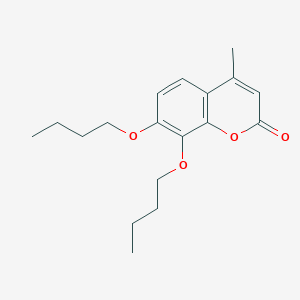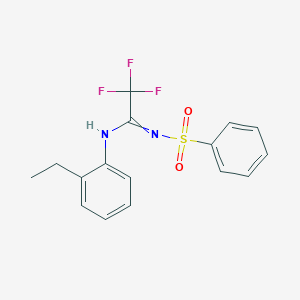
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine, also known as EPDA, is a chemical compound that belongs to the pyrimidine family. It has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases and as a potential anti-cancer agent.
科学的研究の応用
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases. Protein kinases are enzymes that play a key role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has also been studied for its potential use as an anti-cancer agent. Studies have shown that N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine is believed to exert its effects through inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of this pathway has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine can inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has been shown to inhibit the activity of protein kinases, specifically the MAPK pathway.
実験室実験の利点と制限
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine has several advantages for lab experiments, including its ability to inhibit protein kinases and induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine. One area of research is the development of more potent and selective inhibitors of protein kinases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine for use as an anti-cancer agent. Finally, research is needed to determine the potential side effects and toxicity of N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine in vivo.
合成法
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using a variety of methods, including the reaction of 4-ethylphenylhydrazine with 2,4,6-trimethylpyrimidine-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 4-ethylphenylhydrazine with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of thionyl chloride and the reaction of 4-ethylphenylhydrazine with 2,4,6-trimethylpyrimidine-5-carboxamide in the presence of a dehydrating agent such as phosphorus oxychloride.
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.3 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-4-12-5-7-13(8-6-12)17-14-15-10(2)9-11(3)16-14/h5-9H,4H2,1-3H3,(H,15,16,17) |
InChIキー |
CAFQSMRAZZRYJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CC(=N2)C)C |
正規SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
